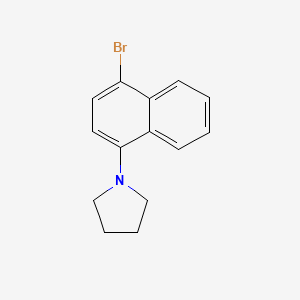

1-(4-Bromo-1-naphthyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14BrN |

|---|---|

Molecular Weight |

276.17 g/mol |

IUPAC Name |

1-(4-bromonaphthalen-1-yl)pyrrolidine |

InChI |

InChI=1S/C14H14BrN/c15-13-7-8-14(16-9-3-4-10-16)12-6-2-1-5-11(12)13/h1-2,5-8H,3-4,9-10H2 |

InChI Key |

WBZQJFZPYFVQKO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C3=CC=CC=C32)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Bromo 1 Naphthyl Pyrrolidine and Structural Analogues

Direct N-Arylation Approaches for Pyrrolidine-Naphthalene Linkage

Direct N-arylation methods are among the most common strategies for synthesizing 1-(4-bromo-1-naphthyl)pyrrolidine. These reactions involve the formation of a carbon-nitrogen bond between a pre-existing pyrrolidine (B122466) ring and a naphthalene (B1677914) core.

Palladium-Catalyzed C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful and versatile methods for forming aryl amines. nih.govwikipedia.org This reaction has been widely applied in the synthesis of a vast array of compounds, including those with pharmaceutical and material science applications. nih.govmit.edu The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.org

The synthesis of this compound via this method would involve the reaction of 1,4-dibromonaphthalene (B41722) with pyrrolidine. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction. Modern Buchwald-Hartwig protocols often employ sterically hindered biarylphosphine ligands that enhance the catalytic activity and allow for the use of a broader range of substrates under milder conditions. nih.gov For instance, ligands like RuPhos have been shown to be highly effective in the arylation of secondary amines. nih.gov

While direct synthesis of this compound is not extensively detailed in the provided results, the general applicability of the Buchwald-Hartwig amination to couple secondary amines like pyrrolidine with aryl bromides is well-established. nih.gov However, challenges such as β-hydride elimination can sometimes lead to lower yields when using cyclic amines with β-hydrogens, like pyrrolidine. researchgate.net

| Aryl Halide | Amine | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene | Pyrrolidine | Pd2(dba)3 / tBuDavePhos | NaOtBu | Toluene (B28343) | Low (7%) | researchgate.net |

| Aryl Bromide (General) | Secondary Amine | Pd2(dba)3 / RuPhos | NaOtBu | Dioxane | Good to Excellent | nih.gov |

| 1-Bromo-4-halonaphthalene (Hypothetical) | Pyrrolidine | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | N/A | - |

Copper-Mediated Amination Protocols

Copper-mediated amination reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for C-N bond formation. wikipedia.org Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of modern catalytic systems with various ligands has enabled these reactions to proceed under milder conditions. nih.gov

The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the coupling of anilines with aryl halides. wikipedia.org The synthesis of N-arylpyrrolidines can be achieved through copper-catalyzed cross-coupling of pyrrolidine with aryl halides. The choice of copper source (e.g., CuI, Cu(OAc)₂, CuO nanoparticles) and ligand (e.g., L-proline, 1,10-phenanthroline) can significantly influence the reaction's efficiency. nih.govmdpi.com For instance, the use of CuI with ligands like N,N-dimethyl glycine (B1666218) has been shown to be effective in the Ullmann coupling of phenols and aryl halides. organic-chemistry.org

| Aryl Halide | Amine/Nucleophile | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromides | N-Heterocycles | CuI / Acylhydrazine | Cs2CO3 | DMF | Good | nih.gov |

| 1-Bromoalkynes | N-Heterocyclic Organozinc Reagents | Cu(I) | - | Toluene | Good | nsf.govnih.gov |

| 1,4-Naphthoquinone | Amines/Thiols | CuI | - | - | Moderate to Good | rsc.org |

Pyrrolidine Ring Construction Strategies Incorporating Naphthalene Scaffolds

An alternative approach to synthesizing this compound involves constructing the pyrrolidine ring directly onto a pre-existing naphthalene framework.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocycles, including pyrrolidines. nih.govwikipedia.org This method involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene or alkyne. wikipedia.org Azomethine ylides can be generated in situ from various precursors, including the condensation of an α-amino acid with an aldehyde or the ring-opening of an aziridine. nih.govwikipedia.org

In the context of synthesizing a pyrrolidine-fused naphthalene system, a naphthalene derivative containing a double bond could act as the dipolarophile. The reaction with an azomethine ylide would lead to the formation of a pyrrolidine ring fused to the naphthalene core. rsc.org The stereochemistry of the resulting pyrrolidine can often be controlled with high selectivity. rsc.orgnih.gov While this approach is more common for creating fused systems, it highlights a potential strategy for constructing the pyrrolidine ring on a naphthalene scaffold.

| Dipole Source | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde + α-Amino Acid Ester | Electron-deficient Alkenes | Thermal or Catalytic | Highly Functionalized Pyrrolidines | nih.govresearchgate.net |

| Aziridine Ring-Opening | Alkenes/Alkynes | Thermal or Photochemical | Pyrrolidines/Pyrrolines | nih.gov |

| Tertiary Amides/Lactams | Conjugated Alkenes | Iridium-catalyzed Reduction | Structurally Complex Pyrrolidines | nih.gov |

Intramolecular Aminocyclizations

Intramolecular aminocyclization reactions provide another route to the pyrrolidine ring. These reactions involve the cyclization of a nitrogen-containing chain onto another part of the molecule. For example, a suitably substituted naphthalene derivative bearing an amino group and a reactive functional group (e.g., a leaving group or a double bond) at an appropriate distance can undergo cyclization to form the pyrrolidine ring.

One such method is the intramolecular aminooxygenation of alkenes, which can be promoted by copper(II) salts to yield disubstituted pyrrolidines with high diastereoselectivity. nih.gov Another approach involves the reductive amination/cyclization of a γ-keto acid derivative, where the ketone is part of the naphthalene system, which can be catalyzed by ruthenium complexes. rsc.org Palladium-catalyzed carboamination reactions of alkenes also offer a pathway to enantiomerically enriched 2-substituted pyrrolidines. nih.gov

| Starting Material Type | Reaction Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| 4-Pentenyl Sulfonamide | Intramolecular Aminooxygenation | Copper(II) salts | Disubstituted Pyrrolidines | nih.gov |

| Levulinic Acid (γ-Keto Acid) | Reductive Amination/Cyclization | RuCl3 | Pyrrolidines | rsc.org |

| N-Boc-pent-4-enylamines | Palladium-Catalyzed Carboamination | Pd Catalyst | 2-(Arylmethyl)pyrrolidines | nih.gov |

Functionalization of the Naphthalene Core Pre- or Post-Pyrrolidine Attachment, with Focus on Bromine Incorporation

The bromine atom on the naphthalene ring can be introduced either before or after the attachment of the pyrrolidine ring.

Pre-functionalization: The most straightforward approach involves starting with a pre-brominated naphthalene derivative, such as 1,4-dibromonaphthalene. This allows for selective reaction at one of the bromine positions, leaving the other intact. The different reactivity of the two bromine atoms can be exploited, or one can be protected if necessary. Palladium-catalyzed cross-coupling reactions are well-suited for such strategies. rsc.org

Post-functionalization: Alternatively, the pyrrolidine group can be introduced first to form 1-(1-naphthyl)pyrrolidine (B1610122), followed by bromination of the naphthalene ring. Electrophilic aromatic substitution reactions, such as bromination, would likely direct the incoming bromine atom to the para position (C4) due to the activating and ortho-, para-directing nature of the pyrrolidinyl group. This approach requires careful control of the reaction conditions to achieve the desired regioselectivity and avoid over-bromination.

Development of Novel and Efficient Synthetic Pathways to Bromo-Naphthylpyrrolidine Scaffolds

The synthesis of bromo-naphthylpyrrolidine scaffolds, including the specific compound this compound, relies on established and modern organic chemistry reactions for the formation of carbon-nitrogen (C-N) bonds on an aromatic core. The primary approaches involve the coupling of a brominated naphthalene precursor with pyrrolidine. Key starting materials for these syntheses often include 1-bromonaphthalene (B1665260) or 1,4-dibromonaphthalene. researchgate.net The development of efficient synthetic pathways is crucial, as these scaffolds are valuable building blocks in medicinal chemistry and materials science.

Two of the most powerful and widely employed methods for the synthesis of aryl amines are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction class for modifying aromatic rings. researchgate.net In this reaction, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For the synthesis of this compound, this would involve the reaction of 1,4-dibromonaphthalene with pyrrolidine. The pyrrolidine acts as the nucleophile, attacking one of the carbon atoms bearing a bromine atom.

The efficiency of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com While the second bromine atom on the naphthalene ring provides some activation, the reaction may require elevated temperatures to proceed efficiently. The choice of solvent and base is also critical in optimizing the reaction conditions.

A plausible SNAr approach is outlined in the table below:

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Product |

| 1,4-Dibromonaphthalene | Pyrrolidine | DMSO or NMP | K2CO3 or Et3N | 100-150 | This compound |

This table presents a representative SNAr reaction. Conditions may vary based on specific research protocols.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This method is highly versatile and often provides excellent yields under milder conditions compared to traditional SNAr reactions. beilstein-journals.org The reaction involves an aryl halide or triflate, an amine, a base, and a palladium catalyst with a suitable phosphine (B1218219) ligand.

For the synthesis of this compound, a selective mono-amination of 1,4-dibromonaphthalene with pyrrolidine would be the target. The choice of ligand is crucial for achieving high catalytic activity and selectivity. Ligands such as X-Phos are often employed in these transformations. beilstein-journals.org The reaction is typically carried out in an inert solvent like toluene or DMF.

A representative Buchwald-Hartwig amination is detailed in the table below:

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |

| 1,4-Dibromonaphthalene | Pyrrolidine | Pd(OAc)2 or Pd2(dba)3 | X-Phos or BINAP | NaOt-Bu or Cs2CO3 | Toluene or Dioxane | 80-120 | This compound |

This table illustrates a typical Buchwald-Hartwig amination. Specific reagents and conditions can be optimized for yield and purity.

The development of these efficient synthetic pathways allows for the streamlined production of bromo-naphthylpyrrolidine scaffolds, facilitating further research into their potential applications. The ability to selectively introduce the pyrrolidine moiety onto a brominated naphthalene core is a key step in the synthesis of more complex structural analogues. nih.goveurekaselect.com

Advanced Spectroscopic and Structural Elucidation of Naphthylpyrrolidine Systems

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.eduspringernature.com This non-destructive technique provides detailed information regarding bond lengths, bond angles, and intermolecular interactions, which collectively define the molecular architecture in the solid state. carleton.edu The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu This pattern is mathematically related to the electron density distribution within the crystal, allowing for the construction of a detailed atomic model. carleton.edu

For a molecule like 1-(4-Bromo-1-naphthyl)pyrrolidine, an SCXRD analysis would provide unequivocal proof of its structure. Key structural parameters that would be determined include:

Confirmation of Connectivity: The analysis would confirm the attachment of the pyrrolidine (B122466) nitrogen to the C1 position of the naphthalene (B1677914) ring and the placement of the bromine atom at the C4 position.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-N, C-Br, C-C bonds within the aromatic and aliphatic rings) and angles would be obtained, revealing any strain or unusual geometry.

Conformation: The relative orientation of the pyrrolidine ring with respect to the planar naphthalene system would be definitively established. This includes the torsion angles that define the molecular conformation adopted in the crystal lattice.

Intermolecular Interactions: The analysis would reveal how individual molecules pack together in the crystal, identifying non-covalent interactions such as hydrogen bonds (if present), halogen bonds, or π-π stacking, which govern the crystal's stability and physical properties. nih.gov

While a specific crystallographic dataset for this compound is not publicly available, the expected data from such an analysis can be tabulated for illustrative purposes.

Table 1: Illustrative Crystallographic Data for this compound This table is a representation of the type of data obtained from an SCXRD experiment and is not based on published experimental results for this specific compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C14H14BrN |

| Formula Weight | 276.17 g/mol |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P21/c (Hypothetical) |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Volume (Å3) | ~1500-2000 |

| Z (Molecules/Unit Cell) | 4 |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation, Stereochemistry, and Connectivity Analysis (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. High-resolution 1D (¹H, ¹³C) and 2D NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ipb.pt

For this compound, ¹H NMR would show distinct signals for the aromatic protons of the naphthyl ring and the aliphatic protons of the pyrrolidine ring. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom.

To definitively assign these signals and confirm the molecular structure, a suite of 2D NMR experiments is employed: researchgate.net

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of protons within the pyrrolidine ring and the coupled protons on the naphthalene system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connection between the pyrrolidine ring and the naphthalene core, for instance, by observing a correlation from the pyrrolidine protons adjacent to the nitrogen (N-CH₂) to the C1 carbon of the naphthyl ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, helping to define the preferred solution-state conformation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ These chemical shifts are predicted based on the analysis of similar structural fragments and are not from direct experimental measurement.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| Naphthyl C1 | ~145 | - | - |

| Naphthyl C2 | ~115 | ~7.20 | d |

| Naphthyl C3 | ~128 | ~7.60 | d |

| Naphthyl C4 | ~120 | - | - |

| Naphthyl C4a | ~132 | - | - |

| Naphthyl C5 | ~127 | ~8.15 | d |

| Naphthyl C6 | ~125 | ~7.55 | t |

| Naphthyl C7 | ~126 | ~7.65 | t |

| Naphthyl C8 | ~123 | ~7.90 | d |

| Naphthyl C8a | ~130 | - | - |

| Pyrrolidine Cα (N-CH₂) | ~54 | ~3.40 | t |

| Pyrrolidine Cβ (N-CH₂-CH₂) | ~26 | ~2.10 | m |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides the exact mass of a molecule with high precision, typically to four or more decimal places. researchgate.net This allows for the unambiguous determination of the elemental composition and thus the molecular formula. For this compound (C₁₄H₁₄BrN), HRMS would confirm this formula by matching the experimentally measured mass of the molecular ion [M]⁺ or its protonated form [M+H]⁺ to the calculated theoretical mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Tandem mass spectrometry (MS/MS) experiments further elucidate the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information. researchgate.net For this compound, a plausible fragmentation pathway would involve characteristic losses and rearrangements. A primary fragmentation would likely be the cleavage of the C-N bond, leading to the formation of a stable 4-bromo-1-naphthyl cation or a pyrrolidinyl radical.

Table 3: Predicted HRMS Data and Plausible Fragmentation Pathway for this compound

| Ion | Proposed Structure | Calculated m/z | Description |

|---|---|---|---|

| [C₁₄H₁₄⁷⁹BrN]⁺ | [M]⁺ | 275.0310 | Molecular Ion (⁷⁹Br) |

| [C₁₄H₁₄⁸¹BrN]⁺ | [M+2]⁺ | 277.0290 | Molecular Ion (⁸¹Br) |

| [C₁₀H₆⁷⁹Br]⁺ | 4-Bromonaphthyl cation | 204.9653 | Loss of pyrrolidine radical |

| [C₁₀H₇]⁺ | Naphthyl cation | 127.0548 | Loss of Br radical from [C₁₀H₆Br]⁺ |

| [C₄H₈N]⁺ | Pyrrolidinyl iminium ion | 70.0657 | Cleavage with H transfer |

Chemical Reactivity and Derivatization Strategies of 1 4 Bromo 1 Naphthyl Pyrrolidine

Exploration of Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Sonogashira, Stille Couplings)

The bromine atom at the C4 position of the naphthalene (B1677914) ring in 1-(4-bromo-1-naphthyl)pyrrolidine serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from the well-established behavior of aryl bromides, particularly bromo-naphthalenes, in these reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling an organoboron reagent with an organohalide. libretexts.orgarkat-usa.org For this compound, a Suzuki-Miyaura coupling would involve its reaction with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.orgarkat-usa.org The reaction is known for its mild conditions and tolerance of various functional groups. libretexts.org For instance, the successful coupling of other ortho-bromoanilines with a range of boronic esters suggests that the pyrrolidine-substituted naphthalene core would be amenable to similar transformations. The choice of catalyst, such as those employing bulky, electron-rich phosphine (B1218219) ligands, can be crucial for achieving high yields, especially with less reactive coupling partners. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction would allow for the introduction of various alkynyl groups at the C4 position of the naphthalene ring of this compound. The reaction conditions are generally mild, often conducted at room temperature with an amine base. wikipedia.orglibretexts.org The versatility of the Sonogashira coupling has been demonstrated in the synthesis of complex molecules, including pharmaceuticals. wikipedia.org Studies on the Sonogashira coupling of other bromo-substituted heterocyclic compounds, such as 4-bromo-6H-1,2-oxazines, have shown good to excellent yields, supporting the feasibility of this transformation on the target molecule. researchgate.net

Stille Coupling: The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orglibretexts.org This reaction is known for its broad scope and the stability of the organostannane reagents. nih.govwikipedia.org In the context of this compound, a Stille coupling could be employed to introduce a variety of organic groups, including alkyl, vinyl, and aryl moieties. A notable variation is the carbonylative Stille coupling, which would allow for the introduction of a ketone functionality by incorporating carbon monoxide into the reaction. wikipedia.org The synthesis of 2-naphthols via a carbonylative Stille coupling of 2-bromobenzyl bromides highlights the potential for such transformations on naphthalene systems. nih.gov

Table 1: Overview of Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Product Class |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) | 4-Aryl/Alkyl-1-(1-naphthyl)pyrrolidines |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | 4-Alkynyl-1-(1-naphthyl)pyrrolidines |

| Stille | Organostannane | Pd catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³), etc. | 4-Substituted-1-(1-naphthyl)pyrrolidines |

Selective Functionalization and Substitution Reactions on the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in this compound offers opportunities for further derivatization, although this can be more challenging than reactions at the bromine position due to the saturated nature of the ring. However, several strategies can be envisioned or have been demonstrated on related systems.

One approach is the direct C-H functionalization of the pyrrolidine ring. Recent advances have shown that metal-free direct C-H functionalization can lead to the formation of pyrrolinium-based ionic liquids, indicating that the pyrrolidine ring can be activated for substitution. rsc.org Another potential strategy involves the synthesis of pyrrolidine derivatives with pre-installed functional groups that can be further modified. For example, the availability of compounds like 1-(4-bromophenyl)pyrrolidine-3-carbonitrile (B7966146) suggests that functional groups can be introduced at the C3 position of the pyrrolidine ring, which could then be subjected to further chemical transformations. bldpharm.com

The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 2-pyrrolidinone (B116388) derivatives demonstrates that the pyrrolidine scaffold can be significantly modified to introduce ketone and other functionalities. arkat-usa.org While starting from a different precursor, this highlights the chemical space accessible from a pyrrolidine core.

Reactivity Studies and Transformations of the Naphthalene Moiety

Beyond the cross-coupling reactions at the bromine position, the naphthalene moiety itself can undergo various transformations. The electron-rich nature of the naphthalene ring system makes it susceptible to electrophilic substitution reactions, although the position of substitution will be directed by the existing pyrrolidine and bromine substituents.

Furthermore, the naphthalene ring can participate in cycloaddition reactions. For instance, dearomatization reactions of naphthalene derivatives are known, which could lead to complex, three-dimensional structures. The presence of the pyrrolidine and bromine groups would influence the regioselectivity and stereoselectivity of such transformations.

Synthesis of Structurally Diverse Naphthylpyrrolidine Derivatives through Directed Synthesis

The combination of reactions at the bromine position and on the pyrrolidine ring allows for the synthesis of a wide range of structurally diverse naphthylpyrrolidine derivatives. A common strategy is to first perform a cross-coupling reaction to modify the naphthalene core, followed by functionalization of the pyrrolidine ring, or vice versa.

An example of a synthetic strategy leading to diverse derivatives can be seen in the synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine-based compounds. nih.goveurekaselect.com In this case, new derivatives were synthesized by the introduction of various amino groups, showcasing how modification of a related scaffold can lead to a library of compounds with diverse biological activities. nih.goveurekaselect.com

By systematically applying Suzuki, Sonogashira, and Stille couplings, a vast array of substituents can be introduced at the C4 position of the naphthalene ring. Subsequent modifications of the pyrrolidine ring, or the newly introduced functional groups, would further expand the accessible chemical diversity. This directed synthetic approach is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and materials science.

Theoretical and Computational Investigations of Naphthylpyrrolidine Systems

Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Geometry, and Conformational Preferences

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For 1-(4-Bromo-1-naphthyl)pyrrolidine, DFT calculations can elucidate several key features, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the preferred three-dimensional arrangement of the atoms. arabjchem.orgnih.gov

Electronic Structure: The electronic properties of this compound are largely dictated by the interplay between the electron-rich naphthalene (B1677914) ring system and the pyrrolidine (B122466) substituent. The bromine atom, being electronegative, acts as an electron-withdrawing group, influencing the electron density distribution across the aromatic system. ycdehongchem.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can generate molecular electrostatic potential (MEP) maps. dergipark.org.tr These maps visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. For this molecule, the nitrogen atom of the pyrrolidine ring would be a region of negative potential, while the hydrogen atoms and the region around the bromine atom would exhibit positive potential.

The HOMO and LUMO energies are critical in predicting the chemical reactivity of the molecule. The HOMO is typically localized on the naphthylamine moiety, which is the most electron-rich part, while the LUMO is distributed over the naphthalene ring system. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and reactivity.

Molecular Geometry and Conformational Preferences: The geometry of this compound is characterized by the spatial arrangement of the planar naphthalene ring relative to the non-planar pyrrolidine ring. The pyrrolidine ring is not flat and typically adopts an "envelope" or "twisted" conformation to minimize steric strain. acs.orgnih.gov Theoretical studies on pyrrolidine itself have shown that the energy barrier for interconversion between these conformers is low. acs.org

The key conformational aspect in this compound is the rotation around the C-N bond connecting the naphthalene and pyrrolidine rings. DFT calculations can determine the potential energy surface for this rotation, identifying the most stable conformers. Steric hindrance between the hydrogen atoms on the pyrrolidine ring and the hydrogen atom at the C8 position of the naphthalene ring (the peri-hydrogen) is a major factor governing the preferred conformation. This steric clash forces the pyrrolidine ring to be twisted out of the plane of the naphthalene ring. Similar steric effects are observed in other N-aryl pyrrolidines. beilstein-journals.org

Below is a hypothetical data table summarizing typical geometric parameters that could be obtained from a DFT optimization of this compound, based on known values for related structures like 1-naphthylamine (B1663977) and substituted pyrrolidines. wikipedia.orgnih.gov

| Parameter | Predicted Value | Description |

| C-N Bond Length | ~1.40 Å | Bond connecting the naphthalene ring and the pyrrolidine nitrogen. |

| C-Br Bond Length | ~1.90 Å | Bond between the naphthalene ring and the bromine atom. |

| Naphthalene-Pyrrolidine Dihedral Angle | 45-60° | The twist angle between the mean plane of the naphthalene ring and the mean plane of the pyrrolidine ring. |

| Pyrrolidine Ring Pucker | Envelope or Twist | The non-planar conformation of the five-membered pyrrolidine ring. |

This table presents expected values based on computational studies of analogous compounds. Actual experimental or calculated values for this compound may vary.

Computational Analysis of Reaction Mechanisms, Transition States, and Energetic Profiles

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, including the formation and subsequent reactions of this compound. By mapping the potential energy surface of a reaction, it is possible to identify intermediates, transition states, and to calculate the activation energies that govern the reaction rate. rsc.org

Formation of this compound: The synthesis of this compound would likely involve a nucleophilic substitution reaction, where pyrrolidine attacks a 1,4-dibromonaphthalene (B41722) or a related precursor. chemguide.co.ukyoutube.com Computational models can be used to investigate the mechanism of such a reaction, which could proceed through different pathways (e.g., SNAr). DFT calculations can determine the energy profile of the reaction, including the structure and energy of the transition state. This allows for a comparison of different potential reaction pathways and reaction conditions. For example, a study on the synthesis of pyrrolidinedione derivatives from coumarin (B35378) involved the computational elucidation of a multi-step reaction mechanism, including addition and cyclization steps, with calculated energy barriers for each step. wikipedia.org

Reactivity of this compound: The bromine atom on the naphthalene ring is a potential site for further functionalization, for instance, through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. Computational studies can model these catalytic cycles, providing insights into the mechanism, the role of the catalyst, and the factors controlling the yield and selectivity of the reaction. The energetic profile for oxidative addition, transmetalation, and reductive elimination steps can be calculated.

A hypothetical energy profile for a nucleophilic aromatic substitution reaction to form the title compound is presented below.

| Reaction Step | Species | Relative Energy (kJ/mol) | Description |

| 1 | Reactants (e.g., 1,4-dibromonaphthalene + pyrrolidine) | 0 | Starting materials. |

| 2 | Transition State 1 | +80 to +120 | Energy barrier for the nucleophilic attack of pyrrolidine on the naphthalene ring. |

| 3 | Meisenheimer Complex (Intermediate) | +20 to +40 | A resonance-stabilized intermediate formed by the addition of the nucleophile. |

| 4 | Transition State 2 | +50 to +90 | Energy barrier for the departure of the bromide leaving group. |

| 5 | Products (this compound + HBr) | -10 to -30 | The final products of the substitution reaction. |

This table is illustrative and presents plausible energy values for a hypothetical SNAr mechanism based on general knowledge of such reactions. The actual values would need to be calculated specifically for this reaction.

Molecular Modeling for Understanding Intramolecular and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules and to study their interactions. These models are crucial for understanding the forces that dictate the conformation of a single molecule (intramolecular interactions) and how multiple molecules arrange themselves in a condensed phase (intermolecular interactions).

Intramolecular Interactions: In this compound, the primary intramolecular interactions involve steric repulsion and electronic effects. As mentioned in section 5.1, the steric clash between the pyrrolidine ring and the peri-hydrogen of the naphthalene ring is a dominant factor in determining the molecule's conformation. This repulsion forces the C-N bond to twist, which can be visualized and quantified using molecular modeling software. Additionally, weak intramolecular hydrogen bonds, such as C-H···N interactions, might exist and contribute to the stability of certain conformations. The electron-withdrawing nature of the bromine atom also influences the charge distribution within the naphthalene ring system, which is an important intramolecular electronic interaction. ycdehongchem.com

Intermolecular Interactions: In the solid state or in solution, molecules of this compound will interact with each other through a variety of non-covalent forces. These intermolecular interactions are critical for determining the physical properties of the compound, such as its melting point, boiling point, and solubility. The expected intermolecular interactions for this compound include:

Van der Waals forces (London dispersion forces): These are present between all molecules and are particularly significant for the large, polarizable naphthalene ring. libretexts.orgyoutube.com

Dipole-dipole interactions: The molecule is expected to have a net dipole moment due to the polar C-N and C-Br bonds, leading to electrostatic attractions between molecules.

Halogen bonding: The bromine atom can act as a Lewis acid and interact with electron-rich atoms (like the nitrogen of another molecule), forming a halogen bond. This type of interaction is increasingly recognized as an important factor in the crystal engineering of halogenated compounds.

π-π stacking: The planar naphthalene rings of adjacent molecules can stack on top of each other, leading to attractive π-π interactions.

C-H···π interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-system of the naphthalene ring of a neighboring molecule.

Molecular modeling can be used to build clusters of molecules and calculate the interaction energies, providing a quantitative measure of the strength of these different intermolecular forces.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Solid-State Structures

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystal structures. iucr.orgnih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecule's shape within its crystalline environment.

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify specific intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are typically associated with hydrogen bonds or other strong interactions. Blue regions represent longer contacts.

Based on studies of similar brominated naphthalene derivatives, the following contributions from different intermolecular contacts can be anticipated: researchgate.net

| Contact Type | Predicted Contribution to Hirshfeld Surface | Description |

| H···H | 40-50% | These are typically the most abundant contacts and are related to van der Waals forces. |

| C···H / H···C | 20-30% | These contacts are also very common and include C-H···π interactions. |

| Br···H / H···Br | 10-20% | These represent interactions between the bromine atom and hydrogen atoms on neighboring molecules, and can include weak hydrogen bonds or halogen bonds. |

| C···C | 3-7% | These contacts are indicative of π-π stacking interactions between the naphthalene rings. |

| N···H / H···N | < 5% | These would represent hydrogen bonds involving the pyrrolidine nitrogen. |

| Br···C / C···Br | < 5% | These can indicate halogen bonding or other close contacts involving the bromine atom and the carbon framework. |

This table presents expected percentage contributions based on Hirshfeld analyses of analogous brominated aromatic compounds. The actual values are dependent on the specific crystal packing of this compound.

This quantitative analysis of intermolecular contacts is invaluable for understanding the forces that drive the self-assembly of the molecules in the solid state and for the rational design of new materials with desired properties. iucr.orgresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Utility of 1-(4-Bromo-1-naphthyl)pyrrolidine as a Key Building Block in the Synthesis of Complex Organic Molecules

The pyrrolidine (B122466) ring is a prevalent feature in a vast array of natural products and biologically active compounds. nih.govmdpi.com Consequently, the synthesis of substituted pyrrolidines is a significant focus in medicinal chemistry and drug discovery. nih.govresearchgate.netrsc.org The compound this compound serves as a crucial starting material or intermediate in the construction of more intricate molecular architectures. The presence of the bromine atom on the naphthalene (B1677914) ring provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups.

The synthesis of complex bioactive molecules often relies on the use of versatile building blocks. For instance, derivatives of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine have been synthesized and evaluated as anti-tubulin agents. nih.govnih.gov In these syntheses, the brominated aromatic core is a key site for chemical modification. The pyrrolidine moiety itself is a cornerstone in the synthesis of many pharmaceuticals. For example, proline and its derivatives are fundamental starting materials for a multitude of drugs. nih.gov The strategic placement of the bromo-naphthyl group on the pyrrolidine nitrogen offers a pathway to novel derivatives with potentially unique biological activities.

The construction of complex molecules often involves multi-step synthetic sequences where the pyrrolidine ring is either introduced pre-formed or constructed from acyclic precursors. nih.gov The availability of this compound allows for its direct incorporation or modification, streamlining the synthesis of target molecules with the desirable naphthyl-pyrrolidine pharmacophore.

Integration of Pyrrolidine-Naphthalene Hybrid Architectures in Functional Materials and Organic Frameworks

The convergence of the properties of pyrrolidine and naphthalene moieties within a single molecular framework has led to their exploration in the field of materials science. Naphthalene diimide derivatives, for instance, are recognized as alternatives to fullerenes in organic electronics due to their tunable electronic properties. youtube.commdpi.comosti.gov The incorporation of a pyrrolidine ring can further modulate these properties, offering a route to novel organic semiconductors.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic linkers. nih.govnih.govresearchgate.netnih.gov The properties of MOFs, such as their porosity and catalytic activity, can be tuned by the careful selection of these components. nih.govnih.gov Organic linkers containing nitrogen heterocycles and aromatic systems are frequently employed in the design of functional MOFs. researchgate.net The this compound scaffold, after suitable modification to include coordinating groups (e.g., carboxylic acids), could serve as a unique linker for the synthesis of novel MOFs. The resulting frameworks would possess the combined characteristics of the pyrrolidine and naphthalene units, potentially leading to materials with interesting gas sorption, separation, or catalytic properties.

The electronic properties of naphthalene derivatives are of significant interest in the development of organic electronic devices. numberanalytics.com The introduction of a pyrrolidine group can influence the charge transport characteristics of these materials. The brominated position on the naphthalene ring of this compound provides a convenient point for polymerization or grafting onto other material surfaces, enabling the creation of hybrid functional materials.

Catalytic and Organocatalytic Roles of Naphthylpyrrolidine Derivatives in Chemical Transformations

The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis. rsc.orgmdpi.com Proline and its derivatives have been extensively used to catalyze a wide range of enantioselective transformations. The catalytic activity of these molecules stems from their ability to form chiral enamines or iminium ions as key intermediates.

Derivatives of the naphthylpyrrolidine scaffold have the potential to act as efficient organocatalysts. The bulky naphthyl group can provide a specific steric environment around the catalytic center, influencing the stereochemical outcome of a reaction. For example, N-alkyl-2,2'-bipyrrolidine derivatives have been successfully employed as organocatalysts for the asymmetric Michael addition of ketones and aldehydes to nitroolefins, achieving high enantioselectivities. mdpi.com By analogy, appropriately functionalized naphthylpyrrolidine derivatives could be designed to catalyze a variety of asymmetric C-C bond-forming reactions.

The electronic nature of the naphthalene ring can also play a role in catalysis. The π-system of the naphthalene can engage in non-covalent interactions, such as π-π stacking, with substrates or transition states, thereby influencing the reactivity and selectivity of the catalytic process. rsc.org This has been observed in reactions catalyzed by prolinamides bearing aromatic groups. rsc.org

Design and Synthesis of Novel Ligands Based on the Naphthylpyrrolidine Scaffold for Transition Metal Catalysis

Transition metal catalysis is a powerful tool in organic synthesis, and the performance of a metal catalyst is often dictated by the nature of its surrounding ligands. nih.govnih.govnih.govarkat-usa.org The design and synthesis of new ligands is therefore a crucial area of research. The this compound scaffold offers a versatile platform for the development of novel ligands for transition metal catalysis.

The bromine atom on the naphthalene ring can be readily converted to other functional groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which are common coordinating groups in transition metal complexes. researchgate.netyoutube.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, heavily rely on the use of specific phosphine (B1218219) or NHC ligands to achieve high efficiency and selectivity. mdpi.comresearchgate.net A ligand derived from this compound could be synthesized and its corresponding palladium complex evaluated in such cross-coupling reactions. youtube.com

The pyrrolidine nitrogen atom can also act as a coordinating site, allowing for the formation of bidentate or polydentate ligands. arkat-usa.org The combination of the "soft" π-system of the naphthalene and the "hard" nitrogen donor of the pyrrolidine could lead to ligands with unique electronic and steric properties, influencing the reactivity of the metal center. nih.gov The development of new ligand architectures is essential for advancing the field of catalysis, and the naphthylpyrrolidine scaffold represents a promising and largely unexplored area for ligand design.

Future Research Directions and Unexplored Avenues in Naphthylpyrrolidine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of functionalized heterocyclic compounds like 1-(4-bromo-1-naphthyl)pyrrolidine is an area ripe for innovation in green chemistry. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Future research should focus on developing more efficient, sustainable, and atom-economical alternatives.

Key avenues for exploration include:

One-Pot, Multi-Component Reactions (MCRs): Designing a one-pot synthesis that combines starting materials like a naphthalene (B1677914) precursor, pyrrolidine (B122466), and a bromine source would significantly improve efficiency. MCRs are characterized by their operational simplicity, reduction of waste, and high yields from readily available starting materials. researchgate.net

Catalyst-Free Synthesis: Exploring reactions under catalyst-free conditions, potentially using microwave irradiation or solvothermal methods, can reduce costs and environmental impact associated with heavy metal catalysts. nih.gov

Green Solvents and Bio-based Precursors: The use of safer, bio-based solvents instead of conventional dipolar aprotic solvents is a critical step. nih.gov Research into using alcohols derived from renewable resources as starting materials could further enhance the sustainability of the synthesis.

Direct C-H Amination/Bromination: Investigating advanced catalytic systems for the direct C-H amination of 1-bromonaphthalene (B1665260) or the direct bromination of 1-(1-naphthyl)pyrrolidine (B1610122) would represent a highly atom-economical approach, avoiding the need for pre-functionalized substrates.

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Traditional Approach | Future Sustainable Approach | Key Advantages of Future Approach |

|---|---|---|---|

| Core Reaction | Multi-step synthesis involving pre-functionalized naphthalenes. | One-pot, multi-component reaction or direct C-H functionalization. researchgate.net | Reduced reaction steps, less waste, higher atom economy. nih.gov |

| Catalysis | Often relies on expensive and toxic heavy metal catalysts (e.g., Palladium). | Catalyst-free methods or use of earth-abundant metal catalysts (e.g., Vanadium). researchgate.net | Lower cost, reduced toxicity, easier purification. |

| Solvents | Use of hazardous and high-boiling point solvents. | Employment of green solvents (e.g., bio-based alcohols, ionic liquids). nih.gov | Improved safety profile, reduced environmental impact. |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The this compound structure contains multiple reactive sites, offering a platform for discovering novel chemical transformations. The bromine atom on the electron-rich naphthalene ring is a versatile handle for a variety of cross-coupling reactions, while the pyrrolidine and naphthalene moieties can participate in unique cyclization and rearrangement reactions.

Future research could investigate:

Advanced Cross-Coupling Reactions: Utilizing the bromo-substituent for Suzuki, Buchwald-Hartwig, Sonogashira, or Heck coupling reactions to introduce a wide array of functional groups. This would enable the creation of a large library of derivatives for screening in various applications. google.com

Dearomatization Reactions: Exploring base-induced dearomative transformations of the naphthyl ring system could lead to novel three-dimensional molecular architectures. nih.gov For instance, treatment with a strong base might induce hydride elimination and subsequent nucleophilic attack to form dihydronaphthalene derivatives. nih.gov

Photochemical and Electrochemical Transformations: The photophysical properties of the aminonaphthalene chromophore could be exploited in photochemical reactions. acs.orgrsc.org Both the naphthalene ring and the pyrrolidine amine are electroactive, suggesting that electrosynthesis could be a powerful tool for novel transformations.

Oxidative Coupling and Cyclization: Oxidation of the amine can lead to radical species that undergo intramolecular cyclization, potentially forming complex polycyclic aromatic systems. rsc.org

Advanced Computational Predictions for Rational Design of Novel Derivatives and Applications

Computational chemistry provides powerful tools to accelerate the discovery process by predicting the properties and activities of novel molecules, thereby guiding synthetic efforts. For the naphthylpyrrolidine scaffold, computational methods can be invaluable.

Key computational approaches for future research include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the electronic structure, stability, and reactivity of this compound and its derivatives. researchgate.netmdpi.com This can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize reaction outcomes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating their physicochemical properties, QSAR models can be built to predict biological activity. nih.govresearchgate.net This approach can identify key structural features that correlate with desired functions, such as enzyme inhibition. nih.gov

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking can predict how different derivatives bind to the active sites of target proteins, such as kinases, proteases, or G-protein coupled receptors. nih.govnih.govnih.gov Molecular dynamics simulations can then be used to assess the stability of these interactions over time. nih.gov

Table 2: Potential Computational Studies and Their Applications

| Computational Method | Objective | Potential Application |

|---|---|---|

| DFT Calculations | Predict electronic properties, molecular orbital energies (HOMO/LUMO), and reaction mechanisms. researchgate.netmdpi.com | Guide synthetic strategies and understand chemical reactivity. researchgate.net |

| ADMET Prediction | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov | Triage virtual compounds to prioritize those with drug-like properties. ijpsjournal.com |

| Molecular Docking | Simulate the binding pose and affinity of derivatives to biological targets. nih.gov | Identify potential drug candidates for diseases like cancer or viral infections. nih.govnih.gov |

| QSAR Modeling | Correlate structural features with biological activity or physical properties. researchgate.net | Design new derivatives with enhanced potency or desired characteristics. nih.gov |

Expanding Applications in Emerging Fields of Chemical Science

The unique combination of a pyrrolidine ring, known for its prevalence in bioactive molecules, and a functionalizable naphthalene system opens the door to a wide range of applications.

Future research should focus on exploring the potential of this compound derivatives in:

Medicinal Chemistry: The pyrrolidine scaffold is a key component in many drugs, and its derivatives are known to act as inhibitors of enzymes like α-glucosidase and dipeptidyl peptidase IV (DPP-IV). nih.govnih.gov The naphthyl group is also found in inhibitors of viral enzymes like the SARS-CoV papain-like protease (PLpro). nih.gov Therefore, derivatives of this compound could be developed as novel anticancer, antidiabetic, or antiviral agents. nih.govnih.gov

Materials Science: Functionalized naphthalenes are valuable building blocks for organic electronics, fluorescent probes, and liquid crystals. google.com The bromine atom allows for polymerization or grafting onto surfaces, making these derivatives candidates for creating new organic semiconductors, light-emitting diodes (OLEDs), or advanced sensor materials. The inherent fluorescence of the aminonaphthalene core is sensitive to the local environment, suggesting applications as solvatochromic dyes or biological probes. rsc.org

Organocatalysis: Chiral pyrrolidine derivatives are widely used as asymmetric organocatalysts. Future work could involve synthesizing chiral versions of this compound and evaluating their efficacy in catalyzing stereoselective reactions.

Q & A

Q. What are the established synthetic routes for 1-(4-Bromo-1-naphthyl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves condensation reactions using brominated intermediates. For example, analogous compounds like 1-[2-(4-bromophenoxy)ethyl]pyrrolidine (CAS 265654-77-1) are synthesized via nucleophilic substitution or coupling reactions. Optimization includes varying catalysts (e.g., CeCl₃), solvents (THF), and temperature . Purity can be enhanced via recrystallization or column chromatography, with monitoring by TLC or HPLC.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C): Resolve aromatic protons (δ 7.2–8.5 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., 294.16 g/mol for C₁₄H₁₅BrN) and fragmentation patterns.

- Elemental Analysis : Validate empirical formula (C, H, N, Br) against theoretical values.

- X-ray Crystallography : Determine solid-state structure if single crystals are obtainable .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Review Safety Data Sheets (SDS) for analogous brominated pyrrolidines, which highlight hazards like skin/eye irritation (H315/H319) .

- Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from light.

- Dispose of waste via halogenated organic waste streams .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of bromine substituents in reactivity for cross-coupling reactions?

- Methodological Answer :

- Perform Suzuki-Miyaura coupling using Pd catalysts to replace the bromine with aryl/heteroaryl groups. Monitor reaction progress via GC-MS or ¹H NMR.

- Compare reaction rates with non-brominated analogs to assess electronic effects of the bromine substituent .

Q. What strategies address stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (e.g., >150°C for related compounds ).

- pH Stability : Incubate in buffers (pH 1–13) and quantify degradation via HPLC.

- Stabilize formulations with antioxidants (e.g., BHT) or lyophilization for long-term storage .

Q. How can researchers resolve contradictions in reported synthetic yields for brominated pyrrolidine derivatives?

- Methodological Answer :

- Factor Analysis : Test variables like catalyst purity (e.g., CeCl₃ vs. CeCl₃·7H₂O), moisture sensitivity, and reaction time.

- Reproducibility : Cross-validate methods using inert atmospheres (N₂/Ar) and anhydrous solvents.

- Statistical Design : Apply DoE (Design of Experiments) to identify critical parameters .

Q. What biological targets are plausible for this compound based on structural analogs?

- Methodological Answer :

- Hypothesis : The bromonaphthyl group may intercalate DNA or inhibit kinases (e.g., DNA-PKcs inhibitors with pyrrolidine motifs ).

- Validation : Perform in vitro assays (e.g., kinase inhibition screening) and molecular docking using software like AutoDock.

Q. How can computational modeling predict the compound’s interactions in supramolecular systems?

- Methodological Answer :

- Use DFT calculations (e.g., Gaussian 16) to optimize geometry and calculate electrostatic potential surfaces.

- Simulate host-guest interactions with cyclodextrins or cucurbiturils using MD simulations (e.g., GROMACS) .

Q. What methodologies enable regioselective functionalization of the naphthyl ring?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.